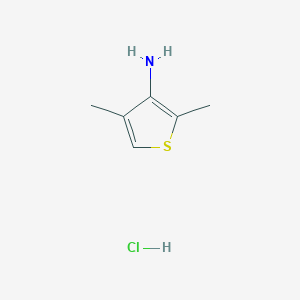

2,4-Dimethylthiophen-3-amine hydrochloride

Description

Contextual Significance of Substituted Thiophen-3-amine (B96201) Derivatives in Heterocyclic Chemistry

Thiophene (B33073) and its derivatives are cornerstones in the field of heterocyclic chemistry, primarily due to their structural and electronic properties. The thiophene ring is considered a bioisostere of the benzene (B151609) ring, meaning it can often be substituted for a benzene ring in biologically active compounds without a significant loss of activity. This characteristic makes thiophene derivatives highly valuable scaffolds in the design and synthesis of new molecules with specific biological functions.

The incorporation of an amine group at the 3-position of the thiophene ring, creating thiophen-3-amine derivatives, introduces a reactive site that is crucial for building molecular complexity. These compounds are integral to the synthesis of a wide array of fused heterocyclic systems and are found in numerous natural and synthetic compounds. The versatility of substituted thiophen-3-amines has led to their use in a variety of applications, particularly in medicinal chemistry.

The biological activities associated with thiophene derivatives are diverse, encompassing antimicrobial, antiviral, antioxidant, anticonvulsant, anti-inflammatory, and anticancer properties. For instance, drugs like the anti-inflammatory tiaprofenic acid and the antipsychotic olanzapine (B1677200) feature a thiophene core, highlighting the privileged nature of this scaffold in pharmaceuticals. The specific substitution pattern on the thiophene ring allows for the fine-tuning of a compound's biological activity, a key focus in drug discovery and development. researchgate.net

Table 1: Examples of Thiophene-Containing Pharmaceuticals

| Drug Name | Therapeutic Class |

|---|---|

| Tiaprofenic acid | Anti-inflammatory |

| Olanzapine | Antipsychotic |

| Ticlopidine | Antiplatelet |

| Clopidogrel | Antiplatelet |

| Raltitrexed | Anticancer |

| Zileuton | Anti-asthmatic |

Importance of 2,4-Dimethylthiophen-3-amine (B1611273) Hydrochloride as a Versatile Synthetic Intermediate

2,4-Dimethylthiophen-3-amine hydrochloride is a particularly useful synthetic intermediate due to the specific arrangement of its functional groups. The electron-rich nature of the thiophene ring makes it susceptible to electrophilic substitution reactions, while the primary amine group can participate in a wide range of nucleophilic reactions. This dual reactivity allows for the construction of a variety of complex molecules. smolecule.com

A key application of aminothiophene derivatives, including the 2,4-dimethyl substituted variant, is in the synthesis of fused heterocyclic systems. For example, they are precursors to thieno[3,2-d]pyrimidines, a class of compounds that has been investigated for its potential as enzyme inhibitors. nih.govnih.gov The synthesis of these fused rings typically involves the reaction of the aminothiophene with a suitable cyclizing agent, leading to the formation of the pyrimidine (B1678525) ring fused to the thiophene core.

The synthesis of this compound itself can be achieved through multi-step organic synthesis. A common approach involves the formation of a substituted thiophene derivative, followed by the introduction of an amine group through either nucleophilic substitution or the reduction of a nitro or halogenated intermediate. The final step is the treatment with hydrochloric acid to form the stable and soluble hydrochloride salt. smolecule.com

Table 2: Chemical Properties of 2,4-Dimethylthiophen-3-amine

| Property | Value |

|---|---|

| Molecular Formula | C6H9NS |

| Molecular Weight | 127.21 g/mol |

| XLogP3 | 1.7 |

| Monoisotopic Mass | 127.04557046 Da |

Data sourced from PubChem CID 13341198 nih.gov

Overview of Key Research Areas and Methodological Approaches

Research involving this compound and related compounds is primarily focused on the synthesis of novel bioactive molecules and functional materials. In medicinal chemistry, the goal is often to synthesize libraries of thiophene derivatives and screen them for specific biological activities, such as enzyme inhibition or receptor binding. nih.govnih.gov In materials science, the focus is on developing new conductive polymers and organic semiconductors, where the thiophene unit can play a crucial role in the electronic properties of the material. smolecule.com

A variety of methodological approaches are employed in the synthesis and characterization of these compounds. The Gewald reaction is a well-established and versatile method for the synthesis of substituted 2-aminothiophenes, and similar principles can be applied to the synthesis of 3-aminothiophene derivatives. Modern synthetic techniques, such as microwave-assisted synthesis, are also being explored to improve reaction efficiency and reduce reaction times.

The characterization of these compounds relies on a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the structure of the molecules, confirming the positions of the substituents on the thiophene ring. High-Performance Liquid Chromatography (HPLC) is employed to assess the purity of the compounds. For unambiguous structural confirmation, High-Resolution Mass Spectrometry (HRMS) and single-crystal X-ray diffraction are the gold-standard methods.

Furthermore, computational methods are increasingly being used to guide the design of new thiophene derivatives. Density Functional Theory (DFT) calculations can predict the electronic properties of the molecules, while molecular docking simulations can be used to predict how they might bind to a biological target. These computational approaches, combined with traditional synthetic and analytical techniques, are accelerating the discovery and development of new compounds based on the 2,4-dimethylthiophen-3-amine scaffold.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,4-dimethylthiophen-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS.ClH/c1-4-3-8-5(2)6(4)7;/h3H,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDROCKJILOITRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2099705-25-4 | |

| Record name | 2,4-dimethylthiophen-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,4 Dimethylthiophen 3 Amine Hydrochloride and Its Congeners

Established Synthetic Routes to Thiophen-3-amine (B96201) Frameworks

The construction of the thiophene (B33073) ring bearing an amine functionality at the 3-position can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope and regiochemical control.

Gewald Reaction and its Adaptations for 2-Aminothiophene Synthesis

The Gewald reaction is a powerful and widely utilized multicomponent reaction for the synthesis of 2-aminothiophenes. wikipedia.orgorganic-chemistry.org It classically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure to yield the polysubstituted 2-aminothiophene. wikipedia.org

While the Gewald reaction directly furnishes 2-aminothiophenes, its principles and intermediates can be conceptually adapted for pathways leading to 3-aminothiophene isomers, although this is not its primary application. The versatility of the Gewald synthesis is demonstrated by its numerous modifications, which allow for the preparation of a wide array of highly functionalized 2-aminothiophenes under mild conditions. semanticscholar.orgumich.edu The availability of starting materials and the operational simplicity contribute to its prominence in heterocyclic chemistry. semanticscholar.orgresearchgate.net Microwave irradiation has also been shown to improve reaction times and yields. wikipedia.org

Table 1: Key Features of the Gewald Reaction

| Feature | Description |

|---|---|

| Reactants | Ketone/Aldehyde, α-Cyanoester, Elemental Sulfur |

| Catalyst/Reagent | Base (e.g., morpholine, triethylamine) |

| Product | Polysubstituted 2-Aminothiophene |

| Key Steps | Knoevenagel Condensation, Sulfur Addition, Cyclization |

| Advantages | Multicomponent, mild conditions, high functional group tolerance |

Cyclocondensation and Ring-Closing Approaches

Cyclocondensation reactions provide a direct route to the thiophene core by forming the ring from an appropriately substituted open-chain precursor. A principal method for forming the thiophene ring is the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, in a process known as the Paal-Knorr thiophene synthesis. derpharmachemica.com To generate a thiophen-3-amine, this strategy would require a 1,4-dicarbonyl precursor bearing a protected or latent amino group at the appropriate position.

Another innovative ring-closing approach involves the skeletal editing of pyridines. nih.gov For instance, 2-arylpyridines can be converted into ring-opened aza-triene structures, which upon treatment with elemental sulfur, undergo cyclization to afford 2-aroylthiophene products. nih.gov While this specific example leads to acylthiophenes, the concept of ring transformation from other heterocyclic systems represents a modern strategy for thiophene synthesis.

Regioselective Amination Strategies

The direct introduction of an amine group onto a pre-formed 2,4-dimethylthiophene (B109970) ring is a key strategy for synthesizing the target compound. This can be achieved through regioselective amination, which often requires initial functionalization of the thiophene ring.

One common approach involves the nitration of the thiophene ring, followed by the reduction of the resulting nitro group to an amine. However, electrophilic nitration of 2,4-dimethylthiophene would likely occur at the more reactive C5 position. Therefore, achieving substitution at the C3 position requires more sophisticated methods.

Advanced C-H functionalization techniques offer a powerful means for regioselective substitution. acs.org This can involve directed metalation, where a directing group guides a metalating agent (like an organolithium or zinc reagent) to a specific position on the ring. researchgate.net Subsequent reaction with an electrophilic aminating agent can then install the amine group at the desired C3 position. Alternatively, a halogen atom can be selectively introduced at the C3 position, followed by a nucleophilic substitution or a metal-catalyzed cross-coupling reaction with an amine source.

Functional Group Interconversions and Derivatization

Once the 2,4-dimethylthiophen-3-amine (B1611273) hydrochloride scaffold is obtained, it can undergo a variety of chemical transformations involving both the amine group and the thiophene ring, allowing for the synthesis of a diverse range of derivatives.

Reactions Involving the Amine Functionality of 2,4-Dimethylthiophen-3-amine Hydrochloride

The primary amine group in 2,4-dimethylthiophen-3-amine is a versatile functional handle for further molecular elaboration. It can undergo a range of reactions typical of aromatic amines.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides.

Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides.

Alkylation: The amine can be alkylated using alkyl halides, although controlling the degree of alkylation can be challenging. Reductive amination with aldehydes or ketones offers a more controlled method for synthesizing secondary and tertiary amines.

Diazotization: The amine can be converted to a diazonium salt upon treatment with nitrous acid. These diazonium salts are useful intermediates that can be subsequently transformed into a variety of other functional groups (e.g., -OH, -CN, -halogens) via Sandmeyer-type reactions or used in azo-coupling reactions to form azo dyes. smolecule.com

Table 2: Representative Reactions of the Amine Group

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Acylation | RCOCl, Base | Amide (-NHCOR) |

| Sulfonylation | RSO₂Cl, Base | Sulfonamide (-NHSO₂R) |

| Reductive Amination | RCHO/RCOR', Red. Agent | Secondary/Tertiary Amine |

Electrophilic and Nucleophilic Substitutions on the Thiophene Ring

The thiophene ring in 2,4-dimethylthiophen-3-amine is electron-rich and susceptible to further substitution reactions. The existing substituents—two activating methyl groups and an activating amino group—strongly influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: The amino group and the two methyl groups are ortho-, para-directing activators. In the 2,4-dimethylthiophen-3-amine system, the C5 position is the most activated and sterically accessible site for electrophilic attack. Therefore, reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to occur predominantly at the C5 position. The reactivity of the thiophene ring is generally higher than that of benzene (B151609) in these reactions. derpharmachemica.comuoanbar.edu.iq

Nucleophilic Aromatic Substitution: While less common for electron-rich rings, nucleophilic substitution can occur on the thiophene ring, particularly if a good leaving group (like a halogen) is present and the ring is activated by strongly electron-withdrawing groups. uoanbar.edu.iq Thiophenes are generally more reactive towards nucleophilic substitution than their benzene analogues. uoanbar.edu.iq In the context of derivatives of 2,4-dimethylthiophen-3-amine, a halogen-substituted congener could undergo nucleophilic displacement.

Formation of Schiff Bases from Thiophen-3-amine Precursors

Schiff bases, characterized by the azomethine (-C=N-) functional group, are synthesized through the condensation of a primary amine with a carbonyl compound, such as an aldehyde or a ketone. datainsightsmarket.comorganic-chemistry.org The formation of Schiff bases from thiophen-3-amine precursors, including 2,4-dimethylthiophen-3-amine, is a fundamental reaction that extends the molecular complexity and utility of these heterocyclic compounds.

The reaction mechanism proceeds in two principal, reversible steps. datainsightsmarket.commarkwideresearch.com First, the nitrogen atom of the thiophene amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This nucleophilic addition results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. datainsightsmarket.com The second step is the acid-catalyzed dehydration (elimination of a water molecule) of the unstable carbinolamine intermediate, which leads to the formation of the stable imine, or Schiff base. markwideresearch.com The removal of water from the reaction system is often necessary to drive the equilibrium towards the product. futuremarketinsights.com

Theoretical studies on the reaction between thiophene-2-carbaldehyde (B41791) and para-substituted anilines have shown that the dehydration of the carbinolamine is the rate-determining step. markwideresearch.com While the reaction is typically acid-catalyzed, it can also proceed in the absence of an external acid catalyst. futuremarketinsights.com In such cases, it has been proposed that an additional amine molecule can act as a proton shuttle or that auto-protolysis of the amines themselves can generate the minute amounts of protonated base needed to facilitate the reaction. futuremarketinsights.com

| Step | Description | Key Intermediate | Reaction Type |

|---|---|---|---|

| 1 | Nucleophilic attack of the primary amine (thiophen-3-amine) on the carbonyl carbon. | Carbinolamine (Hemiaminal) | Nucleophilic Addition |

| 2 | Proton transfer and subsequent elimination of a water molecule. | Protonated Carbinolamine | Dehydration/Elimination |

The resulting thiophene-derived Schiff bases are versatile ligands in coordination chemistry and serve as intermediates for the synthesis of various biologically active molecules and materials. datainsightsmarket.comwikipedia.org

Novel Synthetic Techniques and Sustainable Approaches

Recent advancements in chemical synthesis have emphasized the development of environmentally benign and efficient methodologies. The synthesis of thiophene amines and their derivatives has benefited significantly from these innovations, which align with the principles of green chemistry and aim to improve selectivity, yield, and scalability.

Green Chemistry Principles in Thiophene Amine Synthesis

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. pitt.edu A key reaction for synthesizing substituted 2-aminothiophenes is the Gewald three-component reaction, which involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgderpharmachemica.com Many green methodologies have been applied to optimize this important transformation. dataintelo.com

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to significantly reduced reaction times, cleaner reactions, and higher yields compared to conventional heating. mdpi.com The application of microwaves to the Gewald reaction has been shown to reduce synthesis times from hours to minutes. derpharmachemica.comnih.gov This rapid, volumetric heating is more energy-efficient and helps to minimize the formation of byproducts. nih.gov

Solvent-Free and Alternative Solvent Systems: A core principle of green chemistry is the reduction or elimination of volatile organic compounds (VOCs).

Solvent-Free Reactions: Performing syntheses under solvent-free conditions, for instance using high-speed ball milling (mechanochemistry), represents a significant green advancement. mdpi.com This technique can make the Gewald reaction catalytic in base and allows it to be conducted under aerobic conditions. mdpi.com

Green Solvents: When a solvent is necessary, the use of environmentally friendly options is preferred. Water has been successfully used as a solvent for the Gewald reaction, particularly when combined with ultrasound irradiation. chemtek.co.in Ionic liquids, which are non-volatile and have tunable properties, have also been explored as alternative reaction media for thiophene synthesis. organic-chemistry.org The use of recyclable, bio-based solvents such as γ-valerolactone (GVL) in combination with microwave assistance further enhances the sustainability of these protocols. frontiersin.org

| Methodology | Key Principle | Advantages | Example Application |

|---|---|---|---|

| Microwave-Assisted Synthesis (MAOS) | Energy Efficiency | Reduced reaction time (minutes vs. hours), higher yields, fewer byproducts. derpharmachemica.comnih.gov | Gewald reaction for 2-aminothiophenes. derpharmachemica.com |

| Mechanochemistry (Ball Milling) | Solvent-Free | Eliminates solvent waste, can be catalytic in base, aerobic conditions. mdpi.com | One-pot Gewald reaction for alkyl-aryl ketones. mdpi.com |

| Ultrasound-Assisted Synthesis | Alternative Energy | Enables use of water as a solvent, experimental simplicity. chemtek.co.in | Gewald reaction using sodium polysulfide in water. chemtek.co.in |

| Alternative Solvents | Safer Solvents | Reduces use of hazardous VOCs, potential for catalyst recycling. organic-chemistry.orgfrontiersin.org | Use of ionic liquids or γ-valerolactone (GVL). organic-chemistry.orgfrontiersin.org |

Catalytic Methodologies for Enhanced Selectivity and Yield

Catalysis is a cornerstone of green chemistry, favoring the use of catalytic reagents over stoichiometric ones to improve atom economy and reduce waste. pitt.edu In thiophene amine synthesis, various catalytic systems have been developed to enhance reaction efficiency, selectivity, and yield.

Catalysis in the Gewald Reaction: Traditionally, the Gewald reaction requires stoichiometric amounts of an amine base. wikipedia.org Modern approaches utilize truly catalytic quantities of a promoter.

Homogeneous Catalysts: Piperidinium borate, a conjugate acid-base salt, has been shown to be an effective and recyclable catalyst for the Gewald reaction in green solvents like ethanol/water, providing excellent yields. wikipedia.org

Heterogeneous Catalysts: The use of solid catalysts simplifies product purification and allows for catalyst recovery and reuse. mdpi.com Examples include easily available and cost-effective solid bases like sodium aluminate (NaAlO₂), nih.gov zinc oxide (ZnO), pitt.edu and potassium fluoride (B91410) (KF) immobilized on alumina. nih.gov These catalysts are robust, environmentally benign, and can often be recovered and reused multiple times without significant loss of activity. mdpi.comnih.gov

Transition-Metal Catalysis: For the construction and functionalization of the thiophene ring itself, transition-metal catalysis is a powerful tool. Palladium-, copper-, and rhodium-based catalysts are widely used for C-S and C-C bond-forming reactions to build the thiophene core or to introduce substituents with high selectivity. markwideresearch.comnih.gov For instance, palladium-catalyzed C-H arylation allows for the direct functionalization of thiophenes, and the use of ionic liquids as solvents can facilitate the recycling of the catalyst system. organic-chemistry.org

Challenges and Future Directions in Scalable Synthesis

Translating a synthetic methodology from a laboratory scale (grams) to an industrial scale (kilograms) presents a unique set of challenges. While novel green and catalytic methods show great promise, their industrial viability depends on addressing issues of safety, cost, robustness, and throughput. chemtek.co.in

Challenges in Scalability:

Thermal Management: Exothermic reactions, common in synthesis, can be difficult and dangerous to control on a large scale. Methods that require significant heating, such as some microwave-assisted protocols, need careful engineering to ensure uniform energy distribution and prevent runaway reactions. chemtek.co.in

Microwave Synthesis: A primary challenge for scaling up microwave-assisted synthesis is the limited penetration depth of microwaves into the reaction medium. This necessitates a shift from small-scale single-mode reactors to larger multimode or continuous-flow reactors to ensure homogeneous heating. pitt.eduresearchgate.net

Catalyst Cost and Recovery: The high cost of transition-metal catalysts, particularly palladium, can be prohibitive for large-scale production. chemrxiv.org Therefore, the development of robust, highly active catalysts that can be efficiently recovered and reused is critical for economic feasibility. mdpi.comrsc.org While heterogeneous catalysts are easier to separate, leaching of the active metal into the product remains a concern, especially in the pharmaceutical industry. mdpi.com

Process Robustness: A scalable process must be robust and repeatable, consistently delivering the product with the required purity and yield. chemtek.co.in Lab-scale procedures often use purification methods like column chromatography, which are not practical for large-scale manufacturing.

Future Directions:

Continuous-Flow Synthesis: Continuous-flow chemistry is emerging as a transformative technology for chemical manufacturing. mdpi.comnih.gov By performing reactions in a continuously flowing stream through a tube or microreactor, it offers superior control over reaction parameters (temperature, pressure, mixing), enhanced safety, and improved efficiency. rsc.org This technology is particularly well-suited for overcoming the scalability issues of microwave and photochemical reactions and allows for the seamless integration of multiple synthetic and purification steps. researchgate.net

Sustainable Feedstocks and Processes: There is a growing trend towards using renewable feedstocks and developing bio-based production routes for key chemical intermediates, including thiophene. datainsightsmarket.com Advances in biocatalysis and electrochemical synthesis are expected to provide more sustainable and energy-efficient manufacturing processes in the future. futuremarketinsights.com

Advanced Process Optimization: The integration of real-time analysis, automation, and machine learning will enable more rapid process optimization and control, leading to more efficient, safer, and cost-effective large-scale synthesis of thiophene derivatives. markwideresearch.com

The continued development of these advanced synthetic technologies will be crucial for the sustainable and economically viable production of this compound and other valuable thiophene-based compounds for the pharmaceutical, agrochemical, and materials science industries. markwideresearch.comdataintelo.com

Sophisticated Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 2,4-Dimethylthiophen-3-amine (B1611273) hydrochloride. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the substitution pattern and connectivity of the molecule.

High-Resolution ¹H and ¹³C NMR Analysis of Thiophen-3-amine (B96201) Derivatives

High-resolution ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each atom in the molecule. While specific spectral data for 2,4-Dimethylthiophen-3-amine hydrochloride is not extensively published, the expected chemical shifts can be accurately predicted based on the analysis of parent thiophene (B33073), substituted thiophenes, and related aminothiophene structures. nih.govresearchgate.net

In the ¹H NMR spectrum, the protonation of the amine group to form the ammonium (B1175870) hydrochloride salt leads to a significant downfield shift of adjacent protons due to the electron-withdrawing nature of the -NH₃⁺ group. The spectrum is expected to show four distinct signals: a singlet for the lone thiophene ring proton (H-5), a broad signal for the ammonium protons (-NH₃⁺), and two singlets for the non-equivalent methyl groups at the C-2 and C-4 positions.

The ¹³C NMR spectrum would correspondingly display six signals. The carbons directly attached to the electron-withdrawing ammonium group (C-3) and the sulfur atom (C-2, C-5) would show characteristic shifts. The signals for the two methyl carbons and the four distinct thiophene ring carbons (C-2, C-3, C-4, C-5) would confirm the 2,4-dimethyl-3-amino substitution pattern. researchgate.netresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous thiophene derivatives and general NMR principles.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-5 | ~7.0-7.5 | - |

| 2-CH₃ | ~2.2-2.5 | ~14-18 |

| 4-CH₃ | ~2.0-2.3 | ~12-16 |

| NH₃⁺ | Broad, ~8.0-9.5 | - |

| C-2 | - | ~135-140 |

| C-3 | - | ~120-125 |

| C-4 | - | ~130-135 |

Two-Dimensional NMR Experiments (e.g., COSY, HMQC, HMBC)

To unequivocally confirm the assignments made from 1D NMR spectra and to establish the precise connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton couplings. For this compound, a key correlation (cross-peak) would be expected between the H-5 proton and the protons of the methyl group at C-4, arising from a weak four-bond (⁴J) coupling. This would confirm the relative positions of these groups. harvard.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. libretexts.org This would allow for the unambiguous assignment of the C-5, 2-CH₃, and 4-CH₃ signals in the ¹³C spectrum by linking them to their corresponding, already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for mapping the molecular skeleton. mdpi.com Key expected correlations for this compound would include:

Protons of the 2-CH₃ group showing cross-peaks to carbons C-2 and C-3.

Protons of the 4-CH₃ group showing cross-peaks to carbons C-3, C-4, and C-5.

The H-5 proton showing correlations to carbons C-3 and C-4. These correlations would provide definitive proof of the 2,4-dimethyl-3-amino substitution pattern on the thiophene ring.

Investigation of Tautomeric Forms and Isomeric Differentiation by NMR

The potential for tautomerism is an important consideration for aminothiophenes. The free base, 2,4-dimethylthiophen-3-amine, could theoretically exist in equilibrium between the amine tautomer and an imine tautomer. bohrium.com However, NMR spectroscopy can readily distinguish between these forms.

In the case of this compound, the nitrogen atom is protonated to form an ammonium salt. This protonation effectively "locks" the molecule into the amine form, preventing the amine-imine tautomerism. The presence of a broad -NH₃⁺ signal in the ¹H NMR spectrum and the absence of any signals corresponding to an imine (C=N) or a methylene (B1212753) group (CH₂) within the ring confirm that the compound exists exclusively as the aminium tautomer in solution. Low-temperature NMR studies on related heterocyclic systems have been instrumental in studying such equilibria, but for the hydrochloride salt, the structure is not expected to be in flux. nih.gov

Vibrational Spectroscopy (FT-IR and Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of its chemical bonds. primescholars.com These methods are complementary and are used to confirm the structural features of this compound.

Identification of Characteristic Functional Group Vibrations (e.g., Amine, Thiophene Ring)

The FT-IR and Raman spectra of this compound are dominated by vibrations characteristic of the ammonium group and the substituted thiophene ring.

Ammonium (-NH₃⁺) Group Vibrations: The presence of the ammonium salt is clearly identified by several characteristic bands. The N-H stretching vibrations appear as a broad, strong band in the FT-IR spectrum, typically in the range of 3200-2800 cm⁻¹. This broadening is a result of extensive hydrogen bonding. Asymmetric and symmetric N-H bending (scissoring) vibrations are expected around 1600-1500 cm⁻¹. ajol.info

Thiophene Ring Vibrations: The thiophene ring gives rise to a series of characteristic absorptions. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., ~3100 cm⁻¹). The C=C stretching vibrations of the thiophene ring are observed in the 1550-1400 cm⁻¹ region. iosrjournals.org The C-S stretching vibrations are usually weaker and found at lower wavenumbers, often in the 850-600 cm⁻¹ range. iosrjournals.org

Methyl Group Vibrations: The C-H stretching vibrations of the methyl groups are observed in the 3000-2850 cm⁻¹ region, while their bending vibrations appear around 1450 cm⁻¹ and 1375 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Ammonium (-NH₃⁺) | N-H Stretch | 3200 - 2800 | Strong, Broad |

| Ammonium (-NH₃⁺) | N-H Bend (Asymmetric) | ~1600 | Medium-Strong |

| Ammonium (-NH₃⁺) | N-H Bend (Symmetric) | ~1505 | Medium |

| Thiophene Ring | C-H Stretch | ~3100 | Medium |

| Thiophene Ring | C=C Stretch | 1550 - 1400 | Medium-Strong |

| Thiophene Ring | C-S Stretch | 850 - 600 | Weak-Medium |

| Methyl (-CH₃) | C-H Stretch | 3000 - 2850 | Medium-Strong |

Conformational Analysis and Hydrogen Bonding Interactions

In the solid state, this compound exists in a crystalline lattice with significant intermolecular forces. The primary interaction is the hydrogen bonding between the ammonium group (-NH₃⁺), which acts as a hydrogen bond donor, and the chloride anion (Cl⁻), which is the hydrogen bond acceptor.

These strong N-H···Cl hydrogen bonds are directly observable in the FT-IR spectrum. researchgate.net They are the principal cause of the significant broadening and shift to lower frequency of the N-H stretching band compared to a free, non-hydrogen-bonded amine. The specific position and shape of this band can provide clues about the strength and nature of the hydrogen bonding network throughout the crystal structure. Analysis of low-wavenumber modes in the FT-Raman spectrum can also provide insights into lattice vibrations and intermolecular interactions. ias.ac.in

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental composition. For the free base, 2,4-Dimethylthiophen-3-amine (C₆H₉NS), the theoretical exact mass is 127.04557046 Da. nih.gov The hydrochloride salt would exhibit a different isotopic pattern and exact mass due to the presence of hydrochloric acid.

HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas, a common challenge in the analysis of complex organic molecules. The high precision of this technique, often to within a few parts per million (ppm), provides a high degree of confidence in the assigned molecular formula.

Table 1: Theoretical Mass Data for 2,4-Dimethylthiophen-3-amine and its Hydrochloride Salt

| Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| 2,4-Dimethylthiophen-3-amine (Free Base) | C₆H₉NS | 127.04557 |

| This compound | C₆H₁₀ClNS | 163.01692 |

Note: Data for the free base is from existing literature; data for the hydrochloride is calculated based on the free base.

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion of 2,4-Dimethylthiophen-3-amine can undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragmentation patterns provides valuable information for structural elucidation. youtube.comarkat-usa.org

For aminothiophene derivatives, fragmentation is significantly influenced by the substituents on the thiophene ring. arkat-usa.org Common fragmentation pathways for N-alkylated synthetic cathinones, which share some structural similarities, include the loss of neutral amine fragments and subsequent rearrangements. wvu.edu For 2,4-Dimethylthiophen-3-amine, key fragmentation events would likely involve:

Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom is a dominant fragmentation pathway for aliphatic amines. libretexts.org This could lead to the loss of a methyl radical (CH₃•) from either the 2- or 4-position.

Ring Cleavage: The thiophene ring itself can fragment. The loss of moieties such as SH• or C₂H₂S is a known fragmentation pathway for thiophene and its derivatives.

Loss of the Amine Group: Cleavage of the C-N bond can result in the loss of the amino group (NH₂•) or a protonated amine.

The specific fragmentation pattern observed would be instrumental in confirming the positions of the methyl and amine substituents on the thiophene ring.

Table 2: Plausible Mass Spectrometry Fragments for 2,4-Dimethylthiophen-3-amine

| Fragment Ion | Proposed Structure/Loss | Theoretical m/z |

|---|---|---|

| [M - CH₃]⁺ | Loss of a methyl radical | 112.037 |

| [M - NH₂]⁺ | Loss of an amino radical | 111.039 |

| [M - C₂H₂S]⁺ | Ring fragmentation | 69.034 |

Note: This table presents hypothetical fragmentation pathways based on general principles of mass spectrometry for similar compounds.

X-ray Crystallography for Solid-State Structure Determination

Based on studies of similar 2-aminothiophene derivatives, this compound is likely to crystallize in a common crystal system such as monoclinic or orthorhombic. mdpi.commdpi.com The unit cell dimensions (a, b, c) and angles (α, β, γ) would be precisely determined through single-crystal X-ray diffraction analysis. These parameters define the fundamental repeating unit of the crystal lattice. For example, (2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone crystallizes in the orthorhombic space group Pna2₁, while (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone (B116843) crystallizes in the monoclinic P2₁/c space group. mdpi.com

X-ray crystallography would reveal the precise bond lengths and angles within the this compound molecule. The thiophene ring is expected to be largely planar, with typical C-S, C-C, and C=C bond lengths characteristic of this heterocycle. The C-N bond length will reflect the partial double-bond character that can arise from the delocalization of the nitrogen lone pair into the aromatic ring.

Table 3: Expected Bond Lengths and Angles based on Analogous Structures

| Bond/Angle | Expected Value |

|---|---|

| C-S (in thiophene ring) | ~1.71 - 1.74 Å |

| C-C (in thiophene ring) | ~1.37 - 1.45 Å |

| C-N (amine) | ~1.35 - 1.40 Å |

| C-S-C angle | ~92° |

| C-C-C angles (in ring) | ~111° - 115° |

Note: These are typical ranges observed in related thiophene derivatives and may vary for the specific compound.

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from potential isomers.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile organic compounds. google.com A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, would be suitable for analyzing this compound. The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. google.com

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful tool, particularly for the analysis of volatile thiophene derivatives and the separation of isomers. researchgate.netnih.gov Different isomers of dimethylthiophen-3-amine would likely have slightly different retention times on a GC column due to variations in their boiling points and interactions with the stationary phase. This allows for their separation and individual identification, especially when coupled with mass spectrometry for confirmation. The separation of constitutional isomers, such as 1,2- vs. 1,3-dimethylcyclohexane, demonstrates the capability of GC in resolving structurally similar compounds. researchgate.net For isomeric aminothiophenes, differences in the positions of the methyl and amine groups would lead to distinct chromatographic behaviors, enabling their separation and quantification.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,4-Dimethylthiophen-3-amine |

| (2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone |

| (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone |

| 1,2-dimethylcyclohexane |

Theoretical and Computational Chemistry Investigations

Quantum Mechanical Studies and Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. It is widely used to predict geometric, spectroscopic, and reactivity parameters for compounds similar to 2,4-Dimethylthiophen-3-amine (B1611273) hydrochloride. mdpi.comresearchgate.net

Geometry optimization is a computational process that determines the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. scispace.comscielo.org.mx For 2,4-Dimethylthiophen-3-amine hydrochloride, this process would be performed on the 2,4-dimethylthiophen-3-ammonium cation. DFT methods, such as the B3LYP functional combined with a basis set like 6-311G(d,p), are commonly employed for this purpose. mdpi.comnih.gov

The optimization yields key structural parameters, including bond lengths, bond angles, and dihedral angles. These calculated values provide a detailed picture of the molecule's geometry in the gas phase or in solution, which can be compared with experimental data from X-ray crystallography if available for similar structures. mdpi.com For instance, the calculations would define the planarity of the thiophene (B33073) ring and the orientation of the methyl and ammonium (B1175870) (-NH3+) substituents. researchgate.net

Below is an interactive table presenting typical geometric parameters that would be obtained from a DFT geometry optimization of the 2,4-dimethylthiophen-3-ammonium cation.

| Parameter Type | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | S1-C2 | ~1.72 Å |

| Bond Length | C3-N | ~1.47 Å |

| Bond Length | C2-C(Methyl) | ~1.51 Å |

| Bond Angle | C2-S1-C5 | ~92.5° |

| Bond Angle | C2-C3-N | ~128.0° |

| Dihedral Angle | C5-S1-C2-C3 | ~0.5° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The energy and spatial distribution of these orbitals are critical for understanding how a molecule interacts with other chemical species.

HOMO : Represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity).

LUMO : Represents the lowest-energy empty orbital and is associated with the molecule's ability to accept electrons (electrophilicity).

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. mdpi.com

For the 2,4-dimethylthiophen-3-ammonium cation, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO would likely be distributed more broadly across the molecule. mdpi.com The energies of these orbitals allow for the calculation of various global reactivity descriptors, which quantify the molecule's chemical behavior. nih.gov

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ ≈ (IP + EA) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η ≈ (IP - EA) / 2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ = -χ) | Measure of electrophilic character. |

DFT calculations are highly effective for predicting spectroscopic properties, which can aid in the structural elucidation and characterization of molecules. mdpi.com

NMR Chemical Shifts : The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating nuclear magnetic shielding tensors, which are then converted to NMR chemical shifts (δ). scielo.org.mxglobalresearchonline.net Calculations are typically performed on the optimized geometry of the molecule. The predicted shifts for ¹H and ¹³C nuclei are referenced against a standard, such as Tetramethylsilane (TMS), to allow for direct comparison with experimental spectra. nih.gov Solvent effects are often included in these calculations using models like the Polarizable Continuum Model (PCM), as chemical shifts can be sensitive to the chemical environment. scielo.org.mx

IR Frequencies : The vibrational frequencies of a molecule can be computed from the second derivatives of the energy with respect to atomic positions. dtic.mil These calculations yield a set of harmonic frequencies corresponding to the fundamental vibrational modes of the molecule (e.g., stretching, bending). iosrjournals.org It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method, leading to better agreement with experimental FT-IR spectra. researchgate.net

| Spectroscopy Type | Group | Predicted Value | Assignment |

|---|---|---|---|

| ¹H NMR | Ring-H | ~7.0-7.5 ppm | Aromatic proton on thiophene ring |

| ¹H NMR | NH3+ | ~8.0-9.0 ppm | Ammonium protons (exchangeable) |

| ¹H NMR | CH3 | ~2.2-2.6 ppm | Methyl protons |

| ¹³C NMR | Ring-C (S-adjacent) | ~135-145 ppm | Aromatic carbons bonded to sulfur |

| ¹³C NMR | Ring-C (N-adjacent) | ~120-130 ppm | Aromatic carbon bonded to nitrogen |

| IR Frequency | N-H Stretch | ~3100-3300 cm-1 | Stretching of ammonium N-H bonds |

| IR Frequency | C-H Stretch (Aromatic) | ~3000-3100 cm-1 | Stretching of aromatic C-H bond |

| IR Frequency | C=C Stretch | ~1500-1600 cm-1 | Stretching of thiophene ring C=C bonds |

Molecular Dynamics (MD) Simulations and Conformational Analysis

While quantum mechanical methods are excellent for studying static electronic properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its environment.

MD simulations can be used to explore the conformational landscape of a molecule. For this compound, the thiophene ring itself is largely rigid. mdpi.com However, simulations can reveal the rotational dynamics of the methyl groups and the ammonium group. By tracking the molecule's trajectory over time, one can identify preferred orientations, the energy barriers to rotation, and the flexibility of different parts of the structure. This information is valuable for understanding how the molecule might fit into a binding site or interact with other molecules.

The presence of a solvent is crucial to the behavior of charged species like this compound. Computational models can account for solvent effects in two primary ways:

Implicit Solvation Models : These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.netnih.gov They are computationally efficient and widely used in DFT calculations to approximate the energetic effects of solvation. researchgate.net

Explicit Solvation Models : In this approach, individual solvent molecules (e.g., water) are included in the simulation box along with the solute. This method is used in MD simulations and provides a much more detailed picture of specific solute-solvent interactions, such as hydrogen bonding between the ammonium group (-NH3+) and surrounding water molecules. An MD simulation of this system would reveal the structure and dynamics of the solvation shells around the cation and its chloride counter-ion, offering a realistic view of its behavior in an aqueous environment. nih.gov

Reaction Mechanism Elucidation Through Computational Pathways

The study of reaction mechanisms for compounds like this compound is greatly enhanced by computational chemistry. Methods such as Density Functional Theory (DFT) are frequently employed to model the behavior of thiophene derivatives at the molecular level. nih.govresearchgate.net These computational approaches allow for the exploration of potential reaction pathways, providing insights into the electronic structure and energetics of reactants, intermediates, transition states, and products. nih.gov For aminothiophenes, computational studies can help to understand their reactivity in various chemical transformations, including electrophilic aromatic substitution and derivatization of the amino group. nih.govresearchgate.net The electron-rich nature of the thiophene ring, further activated by the amino and methyl substituents, makes it susceptible to electrophilic attack, and computational models can predict the most likely sites of reaction. nih.govresearchgate.net

A cornerstone of understanding reaction kinetics through computational means is the characterization of transition states and the calculation of their associated activation energies. wikipedia.orglibretexts.org Transition State Theory (TST) provides the theoretical framework for these calculations. wikipedia.orglibretexts.org Computational methods, particularly DFT, are used to locate the saddle point on the potential energy surface that corresponds to the transition state of a reaction. researchgate.net The geometry of this transition state provides a snapshot of the bond-breaking and bond-forming processes.

Once the transition state is identified, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the rate of the reaction according to the Arrhenius equation. wikipedia.org Lower activation energies correspond to faster reaction rates. For derivatization reactions of 2,4-Dimethylthiophen-3-amine, computational chemists can model various reaction pathways to determine which has the lowest activation barrier and is therefore the most kinetically favorable. While specific studies on this compound are not prevalent in the available literature, the principles are well-established in the study of related heterocyclic amines. nih.gov

Table 1: Illustrative Activation Energies for a Hypothetical Derivatization Reaction

| Proposed Pathway | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

| N-Acylation | B3LYP | 6-31G(d) | 15.2 |

| Ring Bromination | B3LYP | 6-31G(d) | 12.8 |

| N-Alkylation | B3LYP | 6-31G(d) | 18.5 |

This table is for illustrative purposes and does not represent experimentally or computationally verified data for this compound.

Computational studies offer profound mechanistic insights into the derivatization reactions of aminothiophenes. By mapping the entire reaction coordinate, researchers can visualize the energetic landscape of a chemical transformation. nih.gov This allows for the identification of intermediates and the elucidation of multi-step reaction mechanisms. For instance, in the case of electrophilic substitution on the thiophene ring of 2,4-Dimethylthiophen-3-amine, computational models can predict the regioselectivity of the reaction. mit.edursc.org The directing effects of the amino and methyl groups can be quantified by calculating the relative energies of the intermediates formed upon attack at different positions of the thiophene ring.

Quantitative Structure-Activity Relationships (QSAR) and Molecular Descriptors in Chemical Design

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of modern chemical design, aiming to establish a mathematical relationship between the chemical structure of a compound and its biological activity or chemical reactivity. nih.gov For thiophene derivatives, QSAR models have been developed to predict a range of properties. nih.gov These models are built upon the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

Molecular descriptors can be derived from the 2D or 3D representation of a molecule and are broadly categorized into several classes, including electronic, steric, hydrophobic, and topological descriptors. researchgate.net Electronic descriptors, such as partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are often calculated using quantum mechanical methods like DFT. mdpi.com These descriptors provide insight into a molecule's reactivity and its ability to participate in electrostatic interactions.

Steric descriptors, like molecular volume and surface area, describe the size and shape of the molecule, which are important for understanding how it might fit into a binding site. Hydrophobic descriptors, such as the logarithm of the partition coefficient (logP), quantify a molecule's lipophilicity. Topological descriptors are derived from the 2D graph of the molecule and describe aspects of its connectivity and branching. The interpretation of these descriptors allows researchers to understand which structural features are most important for a desired activity or property.

Table 2: Common Molecular Descriptors in QSAR Studies

| Descriptor Class | Example Descriptors | Information Encoded |

| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges | Electron-donating/accepting ability, Polarity, Reactivity |

| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Size, Shape, Bulkiness |

| Hydrophobic | LogP, Polar Surface Area (PSA) | Lipophilicity, Membrane permeability |

| Topological | Wiener Index, Kier & Hall Shape Indices | Molecular connectivity, Branching, Shape |

Once a set of molecular descriptors has been calculated for a series of compounds with known activities or reactivities, statistical methods such as multiple linear regression (MLR) or machine learning algorithms are used to build a QSAR model. nih.gov This model takes the form of an equation that relates the descriptors to the property of interest. A robust QSAR model can then be used to predict the reactivity and selectivity of new, unsynthesized compounds based solely on their chemical structure.

For a compound like this compound, a QSAR model could be developed to predict its reactivity in a particular class of reactions or its affinity for a specific biological target. By analyzing the coefficients of the descriptors in the QSAR equation, chemists can identify which structural features are most influential. For instance, a model might reveal that a lower LUMO energy and a specific charge distribution on the thiophene ring are correlated with higher reactivity in a nucleophilic aromatic substitution reaction. nih.gov This knowledge can then be used to guide the design of new derivatives with enhanced reactivity or desired selectivity. The predictive power of QSAR models makes them an invaluable tool in the efficient design and optimization of molecules for a wide range of applications. optibrium.com

Applications in Advanced Chemical Synthesis and Materials Science Research

Building Block in Complex Organic Synthesis

The unique structural arrangement of 2,4-Dimethylthiophen-3-amine (B1611273) hydrochloride, featuring a thiophene (B33073) ring with methyl and amine substituents, makes it a valuable precursor in the synthesis of diverse and complex molecules.

Precursor for Diverse Heterocyclic Scaffolds

This amine hydrochloride is instrumental in the construction of various heterocyclic systems, which are core components of many biologically active compounds and functional materials. Its reactivity allows for the formation of fused ring systems, including:

Thienopyrimidines: These compounds, which feature a thiophene ring fused to a pyrimidine (B1678525) ring, are of significant interest in medicinal chemistry due to their wide range of biological activities. The amine group of 2,4-Dimethylthiophen-3-amine hydrochloride can react with appropriate reagents to form the pyrimidine portion of the scaffold.

Tetrazoles: The primary amine functionality of the compound can be converted into an azide (B81097), which can then undergo cyclization reactions to form tetrazole rings. Tetrazoles are important in pharmaceuticals as bioisosteres for carboxylic acid groups.

Construction of Polyfunctionalized Organic Molecules

The presence of multiple reactive sites—the amine group, the aromatic thiophene ring, and the methyl groups—allows for the stepwise and controlled introduction of various functional groups. This capability enables chemists to build complex, polyfunctionalized molecules with tailored properties for specific applications in fields such as drug discovery and agrochemicals.

Role in Cross-Coupling Reactions and C-N Bond Formations

The formation of carbon-nitrogen (C-N) bonds is a fundamental process in organic chemistry, crucial for synthesizing a vast array of pharmaceuticals, natural products, and materials. rsc.org this compound is a valuable substrate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. beilstein-journals.org In these reactions, the amine group can be coupled with aryl halides or triflates to form more complex arylamines. This method provides a powerful and versatile tool for constructing C-N bonds with high efficiency and selectivity. beilstein-journals.orgsemanticscholar.org

| Reaction Type | Role of this compound | Significance |

| Buchwald-Hartwig Amination | Amine source | Forms C(aryl)-N bonds, creating complex amines. |

| Thienopyrimidine Synthesis | Starting material | Provides the thiophene and amine backbone for the fused heterocyclic system. |

| Tetrazole Formation | Precursor to azide intermediate | Enables the construction of the tetrazole ring, a key pharmacophore. |

Contributions to Materials Science and Engineering

The electronic properties inherent to the thiophene ring system position this compound as a key ingredient in the development of advanced organic materials. smolecule.com

Precursor for Organic Semiconductors and Conductive Polymers

Thiophene-based polymers are well-known for their semiconducting and conductive properties. The polymerization of derivatives of 2,4-Dimethylthiophen-3-amine can lead to the formation of polymers with tunable electronic characteristics. The amine and methyl groups on the thiophene ring can influence the polymer's morphology, solubility, and electronic energy levels, which are critical factors for their performance in electronic devices. These materials are integral to the field of organic electronics, offering advantages such as flexibility, low cost, and large-area fabrication.

Application in Organic Electronic and Optoelectronic Devices

The unique properties of materials derived from this compound make them suitable for a range of organic electronic and optoelectronic applications. researchgate.net These include:

Organic Light-Emitting Diodes (OLEDs): Thiophene-containing compounds are often used as hole-transporting or emissive materials in OLEDs. researchgate.net

Organic Photovoltaics (OPVs): As components of the active layer in solar cells, these materials can facilitate charge separation and transport.

Organic Field-Effect Transistors (OFETs): In transistors, they can function as the semiconducting channel material.

The ability to modify the chemical structure of this compound allows for the fine-tuning of the material's properties to meet the specific requirements of these advanced electronic devices. researchgate.net

| Application Area | Function of Derived Material | Key Properties |

| Organic Semiconductors | Charge transport | Tunable conductivity, good film-forming properties |

| Conductive Polymers | Electrical conduction | High conductivity, processability |

| Organic Electronic Devices | Active layer component | Appropriate energy levels, charge mobility |

| Optoelectronic Devices | Light emission or absorption | Photoluminescence, photovoltaic effect |

Development of Functional Materials with Tunable Properties

The unique molecular structure of this compound makes it a promising precursor in the development of functional materials, particularly in the realm of conductive polymers and organic semiconductors. smolecule.com The thiophene ring is an electron-rich aromatic system, a characteristic that is fundamental to the electronic properties of polythiophenes, a well-known class of conductive polymers. The incorporation of the 2,4-dimethylthiophen-3-amine moiety into a polymer backbone can influence the material's final properties in several ways.

The methyl groups at the 2 and 4 positions of the thiophene ring can enhance the solubility of the resulting polymers in organic solvents, which is a crucial factor for processability and the formation of uniform thin films required for electronic devices. Furthermore, these alkyl substitutions can affect the packing of the polymer chains in the solid state, thereby tuning the material's charge transport characteristics.

The amine group at the 3-position offers a site for further chemical modification. This functional handle allows for the attachment of various side chains or for cross-linking reactions. By carefully selecting the moieties to be introduced, it is possible to fine-tune the electronic and optical properties of the material. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the polymer's band gap, leading to changes in its absorption and emission spectra. This tunability is highly desirable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The hydrochloride salt form of the amine enhances its solubility in polar solvents, which could be advantageous in certain processing techniques. smolecule.com Moreover, the amine group can be deprotonated to its free base form, providing another lever to control the material's properties. The free amine can participate in hydrogen bonding, which can influence the intermolecular interactions and the self-assembly of the material.

Table 1: Potential Effects of Functional Groups on Material Properties

| Functional Group | Position | Potential Effect on Material Properties |

| Thiophene Ring | Core | Provides the conjugated backbone for charge transport. |

| Methyl Groups | 2 and 4 | Enhance solubility and influence polymer chain packing. |

| Amine Group | 3 | Allows for further functionalization to tune electronic and optical properties; can participate in hydrogen bonding. |

Fundamental Research in Medicinal Chemistry and Ligand Design (as a Chemical Scaffold)

The this compound scaffold is of significant interest in medicinal chemistry due to the established biological importance of the aminothiophene core. Thiophene derivatives are recognized as privileged scaffolds in drug discovery, appearing in a wide range of biologically active compounds. researchgate.net

Design and Synthesis of Novel Chemical Scaffolds for Biologically Relevant Interactions

The structure of this compound provides a versatile platform for the design and synthesis of novel chemical scaffolds with potential for biologically relevant interactions. The term "privileged structure" is used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple biological targets. The aminothiophene core of this compound falls into this category. researchgate.net

The primary amine at the 3-position is a key functional group that can be readily derivatized through a variety of chemical reactions, such as acylation, alkylation, and sulfonylation. This allows for the systematic exploration of the chemical space around the core scaffold. By introducing different substituents, medicinal chemists can modulate the compound's physicochemical properties, such as its lipophilicity, polarity, and hydrogen bonding capacity, to optimize its interaction with a specific biological target.

The methyl groups at the 2 and 4 positions provide steric bulk and lipophilicity, which can influence the compound's binding affinity and selectivity. The relative positions of the amine and methyl groups on the thiophene ring create a specific three-dimensional arrangement of functional groups that can be recognized by biological receptors.

The synthesis of libraries of compounds based on this scaffold can be achieved through combinatorial chemistry approaches. Starting from this compound, a diverse set of derivatives can be prepared and screened for biological activity against a panel of targets. This strategy has the potential to identify novel hit compounds for various diseases. nih.gov

Table 2: Synthetic Strategies for Derivatization

| Reaction Type | Reagent Class | Potential Outcome |

| Acylation | Acyl chlorides, Anhydrides | Formation of amides, exploration of interactions with amide-binding pockets. |

| Alkylation | Alkyl halides | Formation of secondary and tertiary amines, modification of basicity and lipophilicity. |

| Sulfonylation | Sulfonyl chlorides | Formation of sulfonamides, introduction of hydrogen bond acceptors. |

| Reductive Amination | Aldehydes, Ketones | Formation of N-alkylated derivatives with diverse side chains. |

Development of Chemical Probes for Receptor/Enzyme Studies

Chemical probes are essential tools for studying the function of proteins in their native environment. rsc.orgolemiss.edu The this compound scaffold can serve as a starting point for the development of such probes. The amine group provides a convenient attachment point for reporter groups, such as fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels.

By conjugating a fluorescent dye to the scaffold, researchers can create probes to visualize the localization of a target protein within a cell or tissue. Biotinylated probes can be used for affinity purification of the target protein and its interacting partners. Photoaffinity labels, which form a covalent bond with the target upon photoactivation, are valuable for identifying the binding site of a ligand.

The design of a successful chemical probe requires a balance between maintaining high affinity and selectivity for the target and incorporating the reporter group without disrupting the binding interaction. The versatility of the this compound scaffold allows for the systematic variation of the linker used to attach the reporter group, as well as the position of attachment, to optimize the probe's performance. The development of such probes can provide valuable insights into the biology of various receptors and enzymes. nih.govnih.gov

Ligand Development for Metal Complexation and Radiolabeling Applications

The presence of both a sulfur atom in the thiophene ring and a nitrogen atom in the amine group makes this compound and its derivatives attractive candidates for the development of ligands for metal complexation. researchgate.net The sulfur and nitrogen atoms can act as donor atoms, coordinating to a central metal ion to form stable metal complexes. researchgate.net

The specific coordination geometry and the properties of the resulting metal complex will depend on the nature of the metal ion and the other substituents on the thiophene ring. These metal complexes could find applications in various fields, including catalysis and bioinorganic chemistry. For example, metal complexes with therapeutic applications are an active area of research. nih.gov

Furthermore, the ability to chelate metals is a key feature for radiolabeling applications. By incorporating a chelating moiety that can bind to a radioactive metal isotope, such as technetium-99m or gallium-68, derivatives of this compound could be developed as radiotracers for diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). nih.gov The thiophene scaffold can be further modified to include a targeting vector that directs the radiotracer to a specific tissue or cell type, enabling the non-invasive visualization of biological processes in vivo.

Emerging Research Applications

The unique combination of a privileged heterocyclic scaffold with multiple points for chemical modification positions this compound as a valuable building block for a range of emerging research applications. Future research is likely to focus on exploiting the tunable nature of this compound to address challenges in materials science and medicine.

In materials science, there is a growing demand for novel organic electronic materials with tailored properties. The derivatization of the 2,4-Dimethylthiophen-3-amine scaffold could lead to the development of new conductive polymers with enhanced stability, processability, and performance for applications in flexible electronics, sensors, and energy storage devices.

In medicinal chemistry, the focus will likely be on the design of highly selective ligands for challenging drug targets. By using the 2,4-Dimethylthiophen-3-amine scaffold as a starting point, researchers can develop sophisticated molecular architectures that can differentiate between closely related protein subtypes. This could lead to the development of safer and more effective drugs with fewer side effects.

Furthermore, the development of advanced chemical probes and radiolabeled ligands based on this scaffold will continue to be an important area of research. These tools will be crucial for elucidating complex biological pathways and for the early diagnosis and monitoring of diseases. The integration of this chemical scaffold with other emerging technologies, such as nanotechnology and artificial intelligence-driven drug design, holds the potential to accelerate the discovery of new functional materials and therapeutics.

Conclusion and Outlook for 2,4 Dimethylthiophen 3 Amine Hydrochloride Research

Recapitulation of Scientific Advancements

Research into thiophene (B33073) derivatives has seen significant progress, moving from classical synthesis methods to more sophisticated and efficient modern techniques.

Synthesis Evolution:

Traditional Methods: The foundational synthesis of thiophene rings often relied on reactions like the Paal–Knorr, Gewald, and Fiesselmann syntheses. nih.govrsc.org These methods, while effective, were frequently hampered by harsh reaction conditions and sometimes yielded low results. nih.gov

Modern Approaches: Contemporary organic synthesis has introduced a variety of improved methods. Metal-catalyzed reactions, employing catalysts with copper or rhodium, have enabled a high degree of regioselectivity and compatibility with a wide array of functional groups. nih.gov Furthermore, the development of metal-free methodologies and multicomponent reactions (MCRs) has enhanced efficiency and reduced waste, aligning with the principles of green chemistry. nih.govrsc.org The synthesis of 2,4-dimethylthiophen-3-amine (B1611273) hydrochloride itself typically involves a multi-step process: formation of the substituted thiophene ring, introduction of the amine group, and conversion to the hydrochloride salt to improve stability and solubility. smolecule.com

Characterization Techniques: The structural confirmation and purity assessment of these compounds and their intermediates are routinely achieved through standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is often used to ensure purity, while Nuclear Magnetic Resonance (NMR) spectroscopy is critical for elucidating the precise molecular structure.

Identification of Persistent Challenges in Synthesis and Characterization

Despite advancements, several challenges continue to confront chemists working with thiophene derivatives.

Harsh Conditions and Yields: Traditional synthesis routes often require high temperatures and strong acidic or basic conditions, which can limit their applicability to sensitive substrates and sometimes result in low product yields. nih.govrsc.org

Regioselectivity: Controlling the position of substituents on the thiophene ring remains a significant challenge. Achieving specific isomers, especially in electrophilic substitution reactions, can be difficult and may require complex multi-step strategies. nih.gov

Functional Group Compatibility: Certain synthetic routes are not compatible with all functional groups. For instance, the synthesis of complex thiophene trimers has faced challenges related to the bromination of rings containing cyano groups and the preparation of necessary organoboron or organotin intermediates for coupling reactions. nih.gov

Green Chemistry Concerns: The environmental impact of thiophene synthesis is an ongoing issue. Many processes involve high energy consumption and the use of potentially toxic materials, which can pose risks to both researchers and the environment. rsc.org

Table 1: Comparison of Thiophene Synthesis Methodologies

| Method | General Description | Advantages | Challenges |

|---|---|---|---|

| Gewald Reaction | Condensation of a ketone/aldehyde with an active cyano ester in the presence of a base and elemental sulfur. nih.gov | Forms highly substituted 2-aminothiophenes in a single step. | Can have limited substrate scope and use of elemental sulfur. nih.govrsc.org |

| Paal-Knorr Synthesis | Conversion of 1,4-dicarbonyl compounds to thiophenes using a sulfiding reagent like P₄S₁₀. nih.gov | A classic and well-understood method. | Requires harsh reagents and high temperatures. nih.gov |

| Metal-Catalyzed Cyclization | Use of catalysts (e.g., copper, rhodium) to facilitate ring formation from acyclic precursors. nih.govmdpi.com | High regioselectivity and functional group tolerance. nih.gov | Cost of metal catalysts and potential for metal contamination in the product. |

| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more reactants to form the final product. nih.gov | High efficiency, reduced waste, and operational simplicity. nih.gov | Requires careful optimization of reaction conditions for all components. |

Future Trajectories in Computational Chemical Modeling

Computational chemistry has become an indispensable tool for investigating thiophene derivatives, offering insights that guide experimental work.

Predictive Power: Quantum methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are routinely used to study the structural, electronic, and optical properties of these molecules. researchgate.netnih.gov These calculations can accurately predict key parameters such as HOMO/LUMO energy levels, absorption spectra, and intramolecular charge transfer phenomena, which are crucial for applications in materials science. researchgate.netnih.gov

Reactivity Analysis: Computational models can also predict the reactivity of different sites on the thiophene ring. For example, Fukui function analysis helps identify the most probable locations for electrophilic and nucleophilic attack, aiding in the design of synthetic routes. researchgate.net